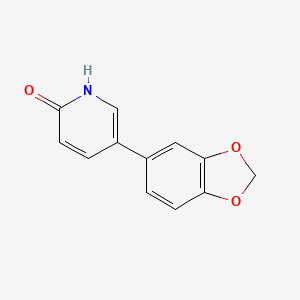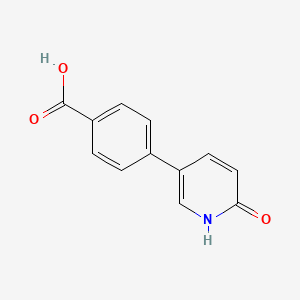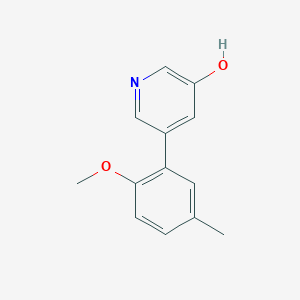
2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine, 95% (also known as 2-H5-MDP) is a synthetic compound with a wide range of scientific applications. It is a derivative of pyridine, a heterocyclic organic compound, and is composed of a pyridine ring with a hydroxy group and a 3,4-methylenedioxyphenyl group attached. 2-H5-MDP has been studied for its potential applications in pharmaceuticals, food and drug analysis, and drug synthesis, among other areas.
Mecanismo De Acción
The mechanism of action of 2-H5-MDP is not yet fully understood. It is believed that the hydroxy group and the 3,4-methylenedioxyphenyl group of 2-H5-MDP interact with various biological targets, resulting in physiological effects.
Biochemical and Physiological Effects
2-H5-MDP has been studied for its potential effects on various biochemical and physiological processes. In animal studies, it has been shown to have anti-inflammatory and anti-oxidative effects. It has also been shown to have anti-cancer effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-H5-MDP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of potential applications. However, it also has several limitations. The compound is unstable and can degrade over time, which can limit its use in long-term experiments. It also has a relatively low solubility, which can limit its use in aqueous solutions.
Direcciones Futuras
The potential applications of 2-H5-MDP are still being explored. Future research could focus on its potential use as an intermediate in the synthesis of various drugs, its potential use as a reagent for the detection of various compounds in food and drug samples, and its potential therapeutic effects in various diseases and conditions. Additionally, further research could focus on the mechanism of action of 2-H5-MDP and its potential effects on various biochemical and physiological processes.
Métodos De Síntesis
2-H5-MDP can be synthesized using a variety of methods. One such method involves the reaction of 3,4-methylenedioxyphenylacetic acid with pyridine in aqueous solution, followed by hydrolysis and purification of the product. Another method involves the reaction of pyridine with 3,4-methylenedioxyphenylacetic acid in the presence of a base, such as sodium hydroxide, followed by hydrolysis and purification of the product.
Aplicaciones Científicas De Investigación
2-H5-MDP has been studied for its potential applications in a variety of scientific research areas, including pharmaceuticals, food and drug analysis, and drug synthesis. In pharmaceuticals, it has been studied for its potential use as an intermediate in the synthesis of various drugs. In food and drug analysis, it has been studied for its potential use as a reagent for the detection of various compounds in food and drug samples. In drug synthesis, it has been studied for its potential use as an intermediate in the synthesis of various drugs.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-4-2-9(6-13-12)8-1-3-10-11(5-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPOEBETFQFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














